![molecular formula C19H27FN4O2 B1221930 1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea
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Overview
Description
1-(3-fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea is a N-acyl-amino acid.
Scientific Research Applications
Antifungal Activity
- Compounds including N(1)- and N(3)-(4-fluorophenyl) ureas showed significant fungitoxic action against A. niger and F. oxyporum, demonstrating potential antifungal applications (Mishra, Singh, & Wahab, 2000).
Synthesis and Reactivity
- Synthesis techniques involving the conversion of cyclohexenones to urea derivatives have been explored, contributing to the development of cyclic dipeptidyl ureas (Wendelin & Kern, 1979).
- Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showcases the diverse potential of urea derivatives in chemical synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Motilin Receptor Agonist
- A derivative, GSK962040, has been identified as a novel small molecule motilin receptor agonist, showcasing the therapeutic potential of similar compounds (Westaway et al., 2009).
Antiallergic and Analgesic Activities
- N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas synthesized from 2-oxazolidinones showed potential antiallergic and analgesic activities, indicating the medicinal relevance of these compounds (Bosc & Jarry, 1999).
properties
Product Name |
1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea |
---|---|
Molecular Formula |
C19H27FN4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(4-methylpiperazine-1-carbonyl)cyclohexyl]urea |
InChI |
InChI=1S/C19H27FN4O2/c1-23-10-12-24(13-11-23)17(25)19(8-3-2-4-9-19)22-18(26)21-16-7-5-6-15(20)14-16/h5-7,14H,2-4,8-13H2,1H3,(H2,21,22,26) |
InChI Key |
ITDYIZHUKNXDFG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2(CCCCC2)NC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCCC2)NC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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